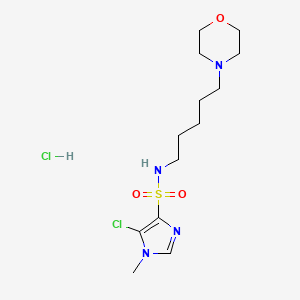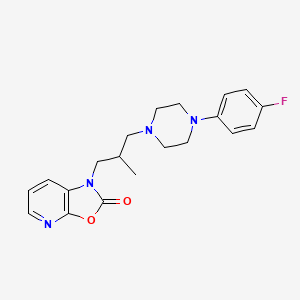
1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including an oxazolo ring fused to a pyridine ring, a piperazine moiety, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazolo ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step might involve nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to receptors, enzymes, or other proteins, leading to modulation of signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methyl-3-(4-(4-chlorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(2-Methyl-3-(4-(4-bromophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one: Similar structure but with a bromophenyl group.
Uniqueness
The presence of the fluorophenyl group in 1-(2-Methyl-3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)oxazolo(5,4-b)pyridin-2(1H)-one might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.
Propriétés
Numéro CAS |
162254-22-0 |
|---|---|
Formule moléculaire |
C20H23FN4O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpropyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C20H23FN4O2/c1-15(14-25-18-3-2-8-22-19(18)27-20(25)26)13-23-9-11-24(12-10-23)17-6-4-16(21)5-7-17/h2-8,15H,9-14H2,1H3 |
Clé InChI |
XCZBNGUIOWXWTF-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCN(CC1)C2=CC=C(C=C2)F)CN3C4=C(N=CC=C4)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


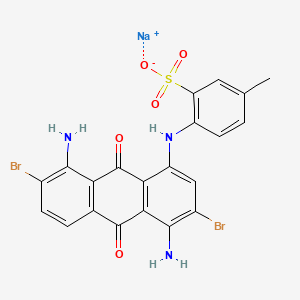

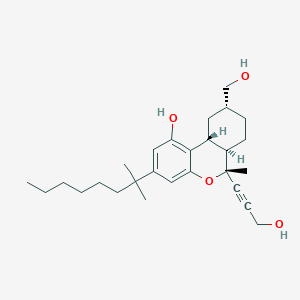
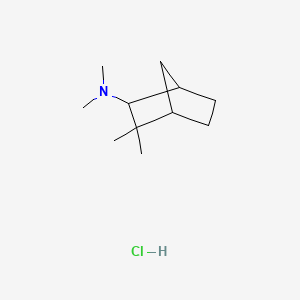

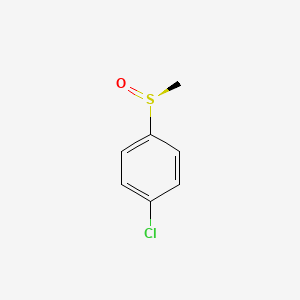

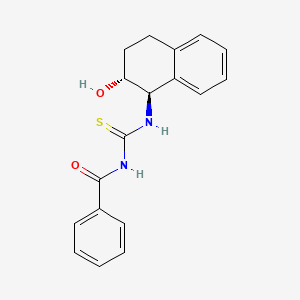
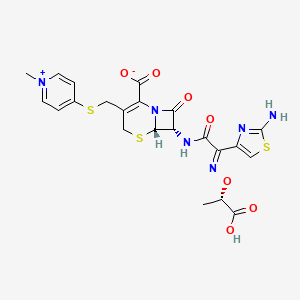


![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)

